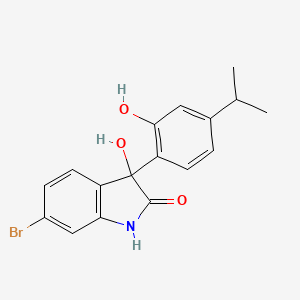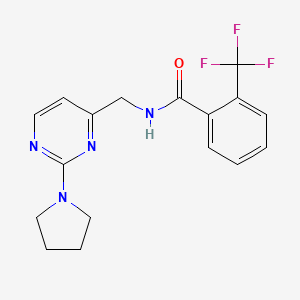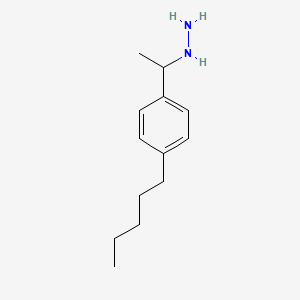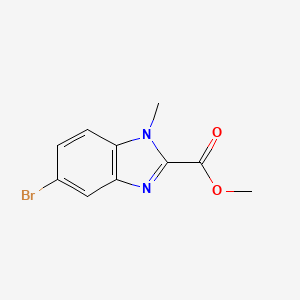![molecular formula C19H18FNO3 B2504316 N-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-(4-formylphenoxy)acetamide CAS No. 1384803-79-5](/img/structure/B2504316.png)
N-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-(4-formylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves starting with primary compounds such as 3-fluoro-4-cyanophenol and reacting them with different amines to yield various substituted phenyl acetamides . Another approach includes the use of chiral cyclopropane units to synthesize conformationally restricted analogues of histamine, which are potent H3 receptor agonists . These methods highlight the versatility of acetamide derivatives in synthesizing compounds with potential receptor selectivity.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are confirmed using techniques such as elemental analysis, IR, and NMR spectroscopy . The crystal structure of related compounds has been determined using X-ray diffraction analysis, which provides detailed information about the spatial arrangement of atoms within the molecule . These analyses are crucial for understanding the conformation of the molecules and their potential interactions with biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are typically nucleophilic substitution reactions where an amine group reacts with an activated phenoxyacetamide precursor. The reaction conditions, such as temperature and reaction time, are optimized to improve the yield of the desired products . The use of catalysts like potassium carbonate and solvents such as DMF, acetonitrile, and carbon tetrachloride is common in these syntheses .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the presence of a cyclopropane ring can impose conformational restriction, which is significant for receptor selectivity . The introduction of halogen atoms like fluorine and chlorine can affect the compound's reactivity and interaction with biological targets . The crystallographic data provide insights into the solid-state conformation, which can be related to the compound's photochemical behavior .
科学的研究の応用
Synthesis of Biologically Active Compounds
The cyclopropane ring is utilized in restricting the conformation of biologically active compounds to enhance activity and investigate bioactive conformations. For instance, chiral cyclopropanes bearing differential functionalized carbon substituents have been developed as versatile intermediates for synthesizing compounds with an asymmetric cyclopropane structure, demonstrating the importance of cyclopropane in medicinal chemistry (Kazuta, Matsuda, & Shuto, 2002).
Drug Metabolism
The study of drug metabolism pathways, including the transformation of drugs into bioactive or inert metabolites, is crucial for understanding the pharmacological and toxicological effects of drugs. The conversion of acetaminophen into the bioactive metabolite AM404 via fatty acid amide hydrolase-dependent arachidonic acid conjugation in the nervous system exemplifies the complex metabolism processes that similar compounds may undergo (Högestätt et al., 2005).
Development of Novel Therapeutic Agents
The design and synthesis of compounds with specific biological activities are fundamental to drug discovery. For example, the development of (E)-2-(4,6-difluoro-1-indanylidene)acetamide as a potent, centrally acting muscle relaxant with anti-inflammatory and analgesic activity showcases the potential therapeutic applications of fluorophenyl and acetamide derivatives in treating conditions requiring muscle relaxation and pain relief (Musso et al., 2003).
特性
IUPAC Name |
N-cyclopropyl-N-[(4-fluorophenyl)methyl]-2-(4-formylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO3/c20-16-5-1-14(2-6-16)11-21(17-7-8-17)19(23)13-24-18-9-3-15(12-22)4-10-18/h1-6,9-10,12,17H,7-8,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQDICKMUGTFML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=C(C=C2)F)C(=O)COC3=CC=C(C=C3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2504234.png)
![2-chloro-N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2504236.png)
![3-Methyl-5-[(E)-2-(5-methylfuran-2-yl)ethenyl]-1,2,4-oxadiazole](/img/structure/B2504237.png)


![3-Tert-butyl-1-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-1-methylurea](/img/structure/B2504240.png)
![6-Bromospiro[benzo[D][1,3]oxazine-4,4'-piperidin]-2(1H)-one](/img/no-structure.png)
![7-(3,4-dimethoxyphenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2504243.png)




![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2504253.png)
